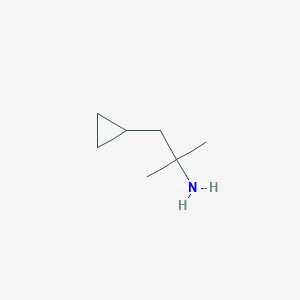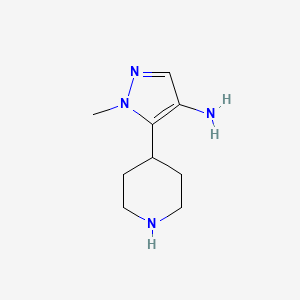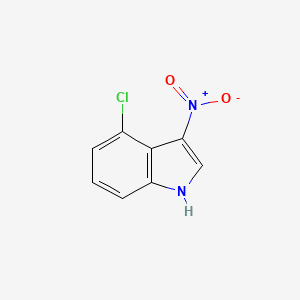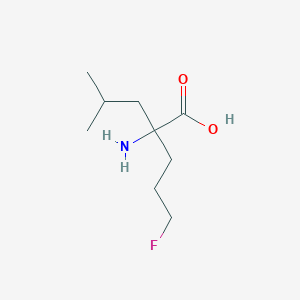
2-Amino-2-(3-fluoropropyl)-4-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(3-fluoropropyl)-4-methylpentanoic acid is a fluorinated amino acid with a molecular formula of C10H20FNO2. This compound is notable for its unique structure, which includes a fluoropropyl group attached to the amino acid backbone. The presence of the fluorine atom imparts distinct chemical properties, making it a valuable compound in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-fluoropropyl)-4-methylpentanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable amino acid precursor with a fluorinated alkyl halide. The reaction typically requires a strong base, such as sodium hydride, to deprotonate the amino group, followed by the addition of the fluorinated alkyl halide under controlled conditions to ensure selective alkylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography, further enhances the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(3-fluoropropyl)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Production of alcohols or amines.
Substitution: Generation of azides, thiols, or other substituted derivatives.
Applications De Recherche Scientifique
2-Amino-2-(3-fluoropropyl)-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders, owing to its ability to modulate neurotransmitter receptors.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2-Amino-2-(3-fluoropropyl)-4-methylpentanoic acid involves its interaction with specific molecular targets, such as neurotransmitter receptors. The fluorine atom enhances the compound’s binding affinity and selectivity for these receptors, modulating their activity and influencing various physiological processes. The compound’s effects are mediated through pathways involving neurotransmitter release, receptor activation, and downstream signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-2-(3-chloropropyl)-4-methylpentanoic acid
- 2-Amino-2-(3-bromopropyl)-4-methylpentanoic acid
- 2-Amino-2-(3-iodopropyl)-4-methylpentanoic acid
Uniqueness
2-Amino-2-(3-fluoropropyl)-4-methylpentanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size enhance the compound’s stability, lipophilicity, and binding affinity for molecular targets, making it a valuable tool in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H18FNO2 |
|---|---|
Poids moléculaire |
191.24 g/mol |
Nom IUPAC |
2-amino-2-(3-fluoropropyl)-4-methylpentanoic acid |
InChI |
InChI=1S/C9H18FNO2/c1-7(2)6-9(11,8(12)13)4-3-5-10/h7H,3-6,11H2,1-2H3,(H,12,13) |
Clé InChI |
BAVJSHWRAVJUAH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CCCF)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


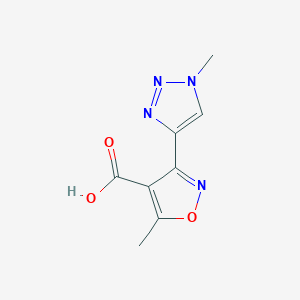
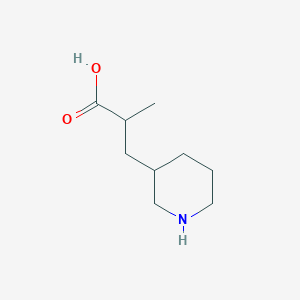
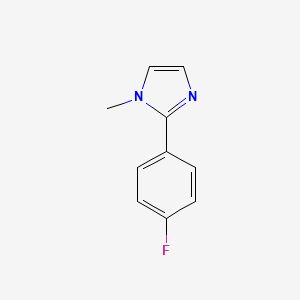

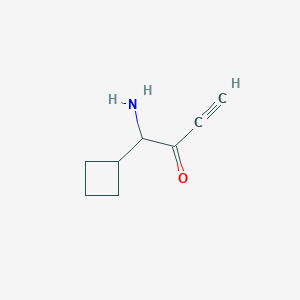
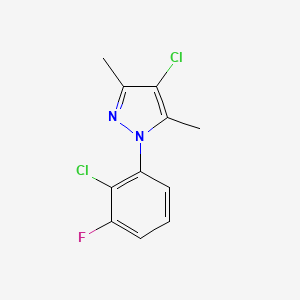

![2-[(1H-1,2,4-Triazol-1-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13204497.png)
![2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13204498.png)
![2-[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B13204499.png)
![(2S)-2-Amino-3,3-dimethyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13204519.png)
